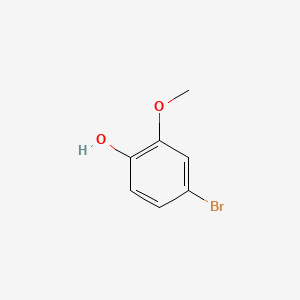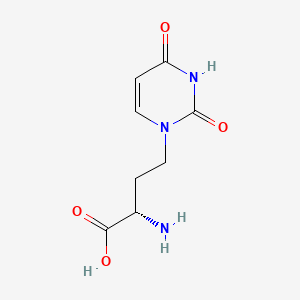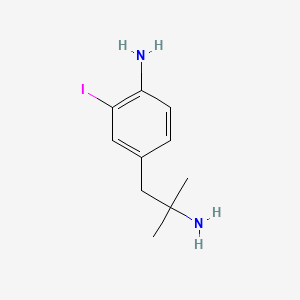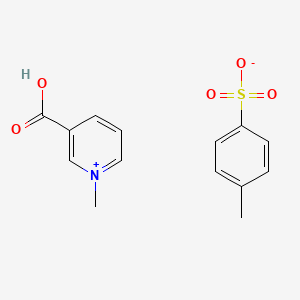
3-Carboxy-1-methylpyridinium toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-1-methylpyridinium toluene-p-sulphonate is a quaternary ammonium salt derived from pyridine. This compound is notable for its structural diversity and its presence in various natural products and bioactive pharmaceuticals. It is used in a wide range of research topics due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves quaternization reactions. For 3-Carboxy-1-methylpyridinium toluene-p-sulphonate, the process involves the reaction of 3-carboxy-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions. Various methods such as conventional, microwave, and ultrasound-assisted synthesis can be employed. Microwave synthesis, in particular, has been shown to be faster and yield higher results compared to conventional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyridinium salts often utilizes environmentally friendly solvents like deep eutectic solvents. These methods aim to replace harmful organic solvents, making the process more sustainable. The reactions are typically carried out using nucleophiles like pyridine-3-aldoxime and electrophiles such as dihaloalkanes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-1-methylpyridinium toluene-p-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Catalytic oxidation using molecular oxygen and N-alkyl pyridinium salts as catalysts.
Reduction: Reduction reactions often involve the use of Grignard reagents and chiral copper catalysis.
Substitution: Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include enantioenriched functionalized 1,4-dihydropyridines and other chiral N-heterocycles .
Wissenschaftliche Forschungsanwendungen
Pyridinium salts, including 3-Carboxy-1-methylpyridinium toluene-p-sulphonate, have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Carboxy-1-methylpyridinium toluene-p-sulphonate involves its interaction with molecular targets through various pathways. For instance, in catalytic oxidation reactions, the electronic effects of the substituents play a crucial role in determining the catalytic performance . The compound’s structure allows it to participate in selective oxidation processes, converting hydrocarbons into valuable products like carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylpyridinium: An ion with the formula C5H5NCH3+, it is the N-methylated derivative of pyridine and is used in various industrial applications.
3-Carboxy-1-methylpyridinium: A related compound with similar structural features and reactivity.
Uniqueness
3-Carboxy-1-methylpyridinium toluene-p-sulphonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to act as a catalyst in oxidation reactions without the need for metal species makes it particularly valuable in green chemistry applications .
Eigenschaften
CAS-Nummer |
60388-20-7 |
|---|---|
Molekularformel |
C14H15NO5S |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2.C7H8O3S/c1-8-4-2-3-6(5-8)7(9)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
WHOCGBIEBJQMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)O |
| 60388-20-7 | |
Verwandte CAS-Nummern |
535-83-1 (Parent) |
Synonyme |
trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


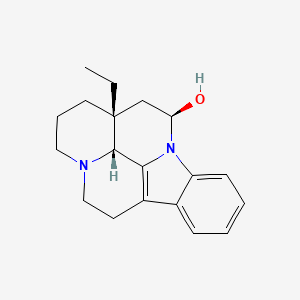



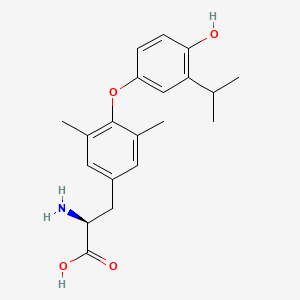
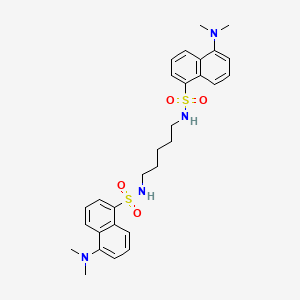
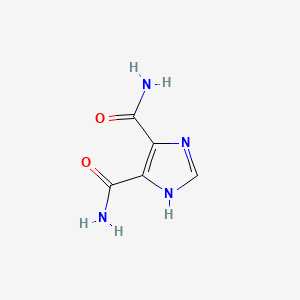
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)



